Methyl 3-(2-mercaptomethylpropionamido)picolinate
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Overview
Description
Methyl 3-(2-mercaptomethylpropionamido)picolinate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a picolinate moiety, which is a derivative of picolinic acid, and a mercaptomethylpropionamido group, which introduces sulfur into the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-mercaptomethylpropionamido)picolinate typically involves multi-step organic reactions. One common synthetic route starts with the esterification of picolinic acid to form methyl picolinate. This intermediate is then subjected to a series of reactions to introduce the mercaptomethylpropionamido group. Key steps may include nucleophilic substitution, amide bond formation, and thiol group introduction under controlled conditions. Specific reagents and catalysts, such as thionyl chloride for esterification and dicyclohexylcarbodiimide (DCC) for amide coupling, are often employed to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-mercaptomethylpropionamido)picolinate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amide group can be reduced to amines under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used for thiol oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for amide reduction.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted picolinates depending on the electrophile used.
Scientific Research Applications
Methyl 3-(2-mercaptomethylpropionamido)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 3-(2-mercaptomethylpropionamido)picolinate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The picolinate moiety can chelate metal ions, affecting metalloproteins and enzymes. These interactions can influence various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl picolinate: Lacks the mercaptomethylpropionamido group, resulting in different reactivity and applications.
3-(2-Mercaptomethylpropionamido)picolinic acid: Similar structure but without the methyl ester group, affecting its solubility and reactivity.
N-(2-Mercaptomethylpropionyl)picolinamide: Another related compound with variations in the amide linkage.
Uniqueness
Methyl 3-(2-mercaptomethylpropionamido)picolinate stands out due to the presence of both the picolinate and mercaptomethylpropionamido groups, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields.
Properties
CAS No. |
91702-97-5 |
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Molecular Formula |
C11H14N2O3S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
methyl 3-[(2-methyl-2-sulfanylpropanoyl)amino]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O3S/c1-11(2,17)10(15)13-7-5-4-6-12-8(7)9(14)16-3/h4-6,17H,1-3H3,(H,13,15) |
InChI Key |
OPLNHZGEGMAXRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=C(N=CC=C1)C(=O)OC)S |
Origin of Product |
United States |
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